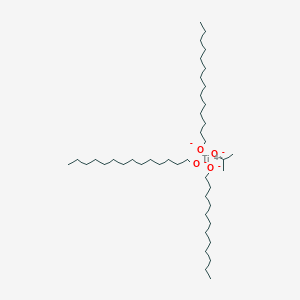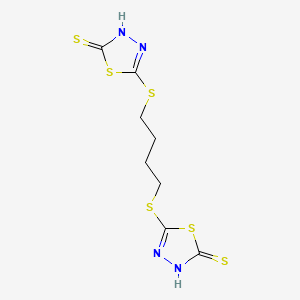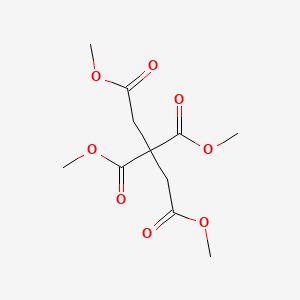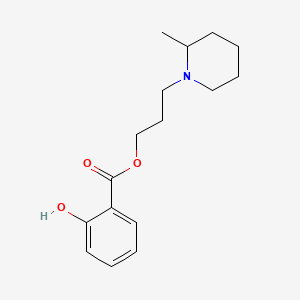
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, also known as Carbosulfan, is a chemical compound with the molecular formula C20H32N2O3S and a molecular weight of 380.545 g/mol . It is widely used as an insecticide in agriculture due to its effectiveness in controlling a variety of pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbosulfan is synthesized through a multi-step process involving the reaction of carbamic acid derivatives with various reagents. The synthesis typically involves the following steps:
Formation of the carbamic acid derivative: This involves the reaction of an amine with carbonyl compounds to form the carbamic acid intermediate.
Thioether formation: The carbamic acid derivative is then reacted with a thiol compound to form the thioether linkage.
Esterification: The final step involves the esterification of the thioether with 2,3-dihydro-2,2-dimethyl-7-benzofuranol under acidic or basic conditions.
Industrial Production Methods
Industrial production of Carbosulfan involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process is carried out in controlled environments to ensure safety and efficiency. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production rates and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Carbosulfan undergoes various chemical reactions, including:
Oxidation: Carbosulfan can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, Carbosulfan can hydrolyze to form carbamic acid derivatives and alcohols.
Substitution: Carbosulfan can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Hydrolysis conditions: Acidic or basic aqueous solutions
Nucleophiles: Halides, amines, and alcohols
Major Products
Oxidation products: Sulfoxides and sulfones
Hydrolysis products: Carbamic acid derivatives and alcohols
Substitution products: Various substituted carbamic acid derivatives
Aplicaciones Científicas De Investigación
Carbosulfan has a wide range of applications in scientific research, including:
Agricultural Chemistry: Used as an insecticide to control pests in crops such as rice, cotton, and vegetables.
Biological Studies: Studied for its effects on insect physiology and behavior.
Environmental Science: Research on its environmental impact, degradation pathways, and persistence in soil and water.
Toxicology: Investigated for its toxicity to non-target organisms, including humans and wildlife.
Mecanismo De Acción
Carbosulfan exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Carbosulfan causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the acetylcholinesterase enzyme and associated neural pathways.
Comparación Con Compuestos Similares
Carbosulfan is similar to other carbamate insecticides such as Carbofuran and Aldicarb. it is unique in its structural features and specific applications:
Carbofuran: Another carbamate insecticide with a similar mode of action but different structural components.
List of Similar Compounds
- Carbofuran
- Aldicarb
- Methomyl
- Oxamyl
Carbosulfan stands out due to its specific thioether linkage and benzofuran ester group, which contribute to its unique properties and applications.
Propiedades
Número CAS |
50539-72-5 |
|---|---|
Fórmula molecular |
C21H25NO3S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2-propan-2-ylphenyl)sulfanylcarbamate |
InChI |
InChI=1S/C21H25NO3S/c1-14(2)16-10-6-7-12-18(16)26-22(5)20(23)24-17-11-8-9-15-13-21(3,4)25-19(15)17/h6-12,14H,13H2,1-5H3 |
Clave InChI |
AEMRNFFLKCWSDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
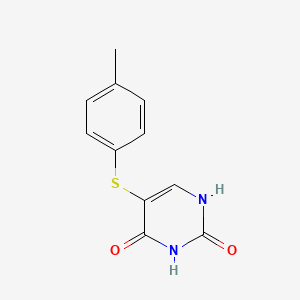

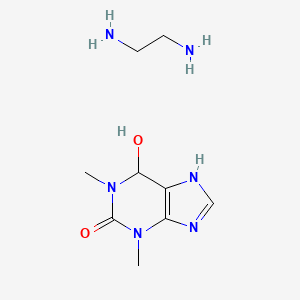
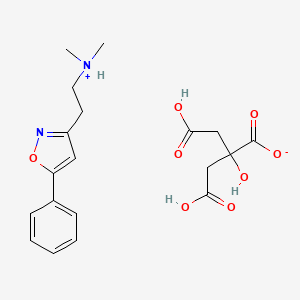
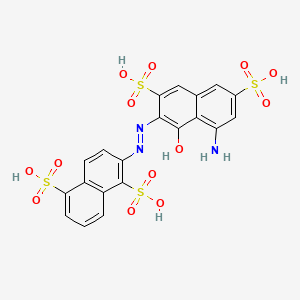
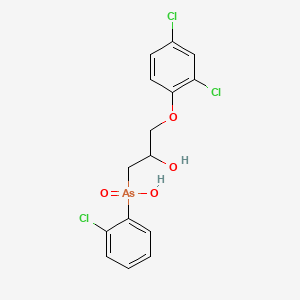
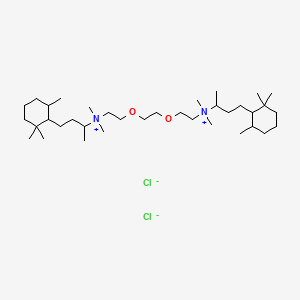
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
